molecular formula C17H14BrNO3 B2855350 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide CAS No. 468713-27-1

3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide

Cat. No.: B2855350
CAS No.: 468713-27-1
M. Wt: 360.207
InChI Key: OWENTRAVNDRYKC-UHFFFAOYSA-M
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Description

3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide is a complex organic compound that belongs to the class of pyridinium salts. This compound features a pyridine ring substituted with a 2-oxo-2H-chromen-3-yl group and a methyl group, and it is paired with a bromide ion. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the reaction of 3-[(ethylamino)methyl]-4-hydroxy-2H-chromen-2-ones with 1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridinium salts in the presence of ammonium acetate and acetic acid[_{{{CITATION{{{1{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3 ...](https://link.springer.com/article/10.1007/s00044-013-0489-4). Another approach uses 4-chloro-2-oxo-2H-chromene-3-carbaldehydes reacted with the same pyridinium salts under similar conditions[{{{CITATION{{{_1{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno4,3 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the pyridinium ring.

  • Substitution: : Substitution reactions at different positions on the pyridine ring or the chromen-2-one moiety can lead to a variety of products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In the medical field, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound and its derivatives can be used in the development of new materials, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding studies, it may interact with specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Coumarin derivatives: : These compounds share the chromen-2-one core and are known for their biological and pharmaceutical properties.

  • Pyridinium salts: : Other pyridinium salts with different substituents can exhibit similar reactivity and applications.

Uniqueness

3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[2-(3-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NO3.BrH/c1-12-5-4-8-18(10-12)11-15(19)14-9-13-6-2-3-7-16(13)21-17(14)20;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWENTRAVNDRYKC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)CC(=O)C2=CC3=CC=CC=C3OC2=O.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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